molecular formula C21H24N2O5S B11334310 Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11334310
M. Wt: 416.5 g/mol
InChI Key: JZCIZSITJZUPPZ-UHFFFAOYSA-N
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Description

METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that features a piperidine ring, a benzoate ester, and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions, often using reagents like phenylmethanesulfonyl chloride. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE exerts its effects depends on its interaction with molecular targets. The phenylmethanesulfonyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE lies in its combination of a piperidine ring, a phenylmethanesulfonyl group, and a benzoate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N2O5S/c1-28-21(25)18-9-5-6-10-19(18)22-20(24)17-11-13-23(14-12-17)29(26,27)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,22,24)

InChI Key

JZCIZSITJZUPPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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